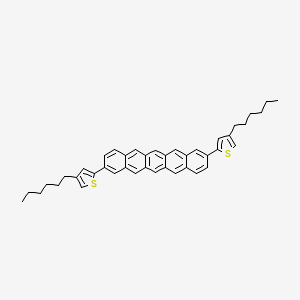
2,2'-(Pentacene-2,9-diyl)bis(4-hexylthiophene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Pentacene-2,9-diyl)bis(4-hexylthiophene) is a conjugated organic compound that combines the properties of pentacene and thiophene derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Pentacene-2,9-diyl)bis(4-hexylthiophene) typically involves the coupling of pentacene derivatives with thiophene units. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated pentacene under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 2,2’-(Pentacene-2,9-diyl)bis(4-hexylthiophene) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as developing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Pentacene-2,9-diyl)bis(4-hexylthiophene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene units to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene rings.
Aplicaciones Científicas De Investigación
2,2’-(Pentacene-2,9-diyl)bis(4-hexylthiophene) has a wide range of applications in scientific research, particularly in the field of organic electronics. Some of its notable applications include:
Organic Photovoltaic Cells: The compound is used as an active layer material due to its excellent charge transport properties.
Organic Light-Emitting Diodes: It serves as a luminescent material in OLEDs, contributing to their efficiency and stability.
Organic Thin-Film Transistors: The compound is used in the fabrication of OTFTs, where it provides high field-effect mobility and stability.
Mecanismo De Acción
The mechanism of action of 2,2’-(Pentacene-2,9-diyl)bis(4-hexylthiophene) in organic electronic devices involves its ability to transport charge carriers efficiently. The conjugated structure of the compound allows for delocalization of π-electrons, facilitating charge mobility. In organic photovoltaic cells, the compound absorbs light and generates excitons, which then dissociate into free charge carriers that are transported to the electrodes.
Comparación Con Compuestos Similares
Similar Compounds
Poly(3-hexylthiophene-2,5-diyl): Another thiophene-based polymer used in organic electronics.
Pentacene: A well-known organic semiconductor with high charge mobility.
6,13-Bis(triisopropylsilylethynyl)pentacene: A derivative of pentacene with improved solubility and stability.
Uniqueness
2,2’-(Pentacene-2,9-diyl)bis(4-hexylthiophene) is unique in that it combines the properties of both pentacene and thiophene derivatives, resulting in a material with excellent charge transport properties and stability. This makes it particularly suitable for use in high-performance organic electronic devices.
Propiedades
Número CAS |
874217-21-7 |
|---|---|
Fórmula molecular |
C42H42S2 |
Peso molecular |
610.9 g/mol |
Nombre IUPAC |
4-hexyl-2-[9-(4-hexylthiophen-2-yl)pentacen-2-yl]thiophene |
InChI |
InChI=1S/C42H42S2/c1-3-5-7-9-11-29-17-41(43-27-29)33-15-13-31-19-37-26-40-24-36-22-34(42-18-30(28-44-42)12-10-8-6-4-2)16-14-32(36)20-38(40)25-39(37)23-35(31)21-33/h13-28H,3-12H2,1-2H3 |
Clave InChI |
FHFJBECFQATDBP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CSC(=C1)C2=CC3=CC4=CC5=C(C=C6C=C(C=CC6=C5)C7=CC(=CS7)CCCCCC)C=C4C=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Anilino-5-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-4(5H)-one](/img/structure/B12612811.png)
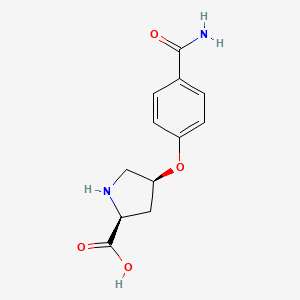
![N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12612828.png)


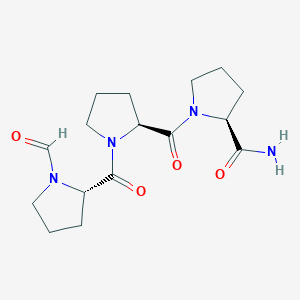
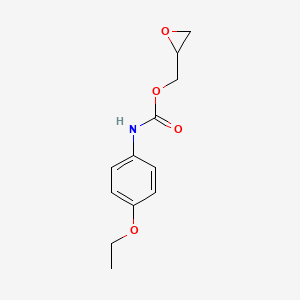

![N-(2-Aminoethyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12612872.png)

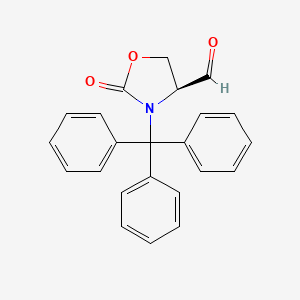

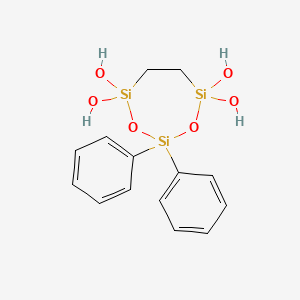
![{2-[4-Bromo-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12612893.png)
